molecular formula C27H29N5O2 B2757589 N-[2-(1H-indol-3-yl)ethyl]-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide CAS No. 1203090-46-3

N-[2-(1H-indol-3-yl)ethyl]-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide

Cat. No. B2757589
CAS RN: 1203090-46-3
M. Wt: 455.562
InChI Key: AJWHXESSPMBNQO-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide is a useful research compound. Its molecular formula is C27H29N5O2 and its molecular weight is 455.562. The purity is usually 95%.
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Scientific Research Applications

Anti-Inflammatory and Analgesic Applications

This compound, due to its structural similarity to known nonsteroidal anti-inflammatory drugs (NSAIDs), may exhibit anti-inflammatory and analgesic properties. The indole moiety is a common feature in many biologically active molecules, and when combined with a piperidine scaffold, it could potentially act on various inflammatory pathways .

Antiviral Activity

The compound’s potential to act against viruses, particularly as part of a combination therapy for influenza A (H3N2) infection, has been suggested. Its structural components may interfere with viral replication processes .

Neuromodulation

Indole-based structures are known to play a role in the central nervous system. This compound could be investigated for its effects on neuromodulation, potentially affecting sleep, cognition, memory, and behavior .

Serotonin Receptor Interaction

Given the indole core’s resemblance to serotonin, research into this compound’s interaction with serotonin receptors could lead to new insights into the treatment of depression and other serotonin-related disorders .

COX Inhibition

The compound may function as a cyclooxygenase (COX) inhibitor, similar to other NSAIDs, which could make it useful in the treatment of conditions like arthritis and menstrual cramps by reducing the synthesis of prostaglandins .

Antipyretic Effects

Due to the potential COX inhibition, this compound might also be explored for its antipyretic (fever-reducing) effects, which could be beneficial in managing symptoms of various febrile illnesses .

Drug Synthesis and Design

As a hybrid molecule combining features of tryptamine and naproxen, this compound could serve as a model for the synthesis of new pharmaceuticals that leverage the beneficial properties of both parent compounds .

Mechanism of Action

Target of Action

It is synthesized from tryptamine and naproxen , which have known targets. Tryptamine is a precursor to serotonin , a neurotransmitter that plays a crucial role in mood regulation and other neurological processes. Naproxen is a nonsteroidal anti-inflammatory drug (NSAID) that targets cyclooxygenase (COX) isoenzymes, COX-1, and COX-2 , which are involved in the synthesis of prostaglandins and thromboxanes, key players in inflammation and pain.

Mode of Action

The mode of action of this compound can be inferred from its precursors. Naproxen works by blocking arachidonate binding to competitively inhibit both COX isoenzymes, resulting in analgesic and anti-inflammatory effects . Tryptamine, on the other hand, is involved in the regulation and modulation of multiple processes within the central nervous system, such as sleep, cognition, memory, temperature regulation, and behavior .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to those of its precursors. Naproxen’s inhibition of COX enzymes disrupts the conversion of arachidonic acid to prostaglandin G, the first step in the synthesis of prostaglandins and thromboxanes . These molecules are involved in rapid physiological responses, including inflammation and pain. Tryptamine’s role in the synthesis of serotonin suggests it may affect pathways related to mood regulation and other neurological processes .

Result of Action

Given its precursors, it may have anti-inflammatory effects due to naproxen’s action and potentially neurological effects due to tryptamine’s role in serotonin synthesis .

properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N5O2/c1-34-22-10-8-19(9-11-22)24-12-13-26(31-30-24)32-16-4-5-21(18-32)27(33)28-15-14-20-17-29-25-7-3-2-6-23(20)25/h2-3,6-13,17,21,29H,4-5,14-16,18H2,1H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJWHXESSPMBNQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCCC(C3)C(=O)NCCC4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1H-indol-3-yl)ethyl]-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide

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